molecular formula C7H7N3OS B083562 5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine CAS No. 13797-77-8

5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B083562
CAS No.: 13797-77-8
M. Wt: 181.22 g/mol
InChI Key: LLPVJZMTIYQTGU-UHFFFAOYSA-N
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Description

5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. This compound is characterized by a fused ring system consisting of a thiazole ring and a pyridine ring, with a methoxy group attached to the thiazole ring. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the construction of the thiazole ring followed by the fusion with a pyridine ring. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid or sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[5,4-b]pyridine: A parent compound with similar structural features but lacking the methoxy group.

    Thiazolo[4,5-b]pyridine: Another isomer with the thiazole ring fused at a different position on the pyridine ring.

    Thiazole: A simpler heterocycle that forms the core structure of the compound.

Uniqueness

5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity to its molecular targets.

Properties

IUPAC Name

5-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-11-5-3-2-4-6(10-5)12-7(8)9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPVJZMTIYQTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384272
Record name 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13797-77-8
Record name 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In a 500 ml, 3-neck flask equipped with a mechanical stirrer, dropping funnel and thermometer, acetic acid (100 mL) was added and cooled in an ice bath. Potassium thiocyanate (40 g, 412 mmol) and 6-methoxypyridin-3-amine (6.2 g, 49.9 mmol) were added to the reaction mixture. The reaction was cooled in an ice-salt bath until the reaction temperature reached <0° C. A solution of bromine (8 mL, 156 mmol) in acetic acid (30.0 mL) was added dropwise over 2 hours at a rate that maintained the reaction temperature <0° C. Mechanical stirring was required. After the addition was complete, the mixture was left to stir and allowed to slowly warm to room temperature overnight. Water (30 mL) was then added and the mixture was heated to 85° C. in an oil bath. This mixture was then filtered while still hot. The orange filter cake was returned to the reaction flask, and an additional 50 ml acetic acid was added. The mixture was heated again to 85° C., and then filtered while still hot once more. The combined filtrates were cooled in an ice bath and neutralized to pH 8 with conc. ammonium hydroxide. A purple precipitate formed which was then collected by filtration to afford 5 g of crude material. This crude material was recrystallized from methanol (40 mL) to yield 5-methoxythiazolo[5,4-b]pyridin-2-amine (3 g, 16.55 mmol, 33.1% yield) as purple crystals. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.60 (1 H, d, J=8.42 Hz), 7.41 (2 H, s), 6.67 (1 H, d, J=8.78 Hz), 3.81 (3 H, s).
Name
Potassium thiocyanate
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 6-methoxy-pyridin-3-ylamine (5.0 g, 0.0403 mol) in 10 mL of acetic acid is added slowly to a solution of potassium thiocyanate (20 g, 0.205 mol) in 100 mL of acetic acid at 0° C. followed by a solution of bromine (2.5 mL, 0.0488 mol) in 5 mL of acetic acid. The reaction is stirred for 2 h at 0° C. and then allowed to warm to RT. The resulting solid is collected by filtration and washed with acetic acid, then partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The insoluble material is removed by filtration and the organic layer is evaporated and dried to afford 5-methoxy-thiazolo[5,4-b]pyridin-2-ylamine as a tan solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Potassium thiocyanate (156 g, 1600 mmol) is dissolved in acetic acid (1400 mL) and cooled to 0° C. 6-Bromo-pyridin-3-ylamine (50 g, 400 mmol) is dissolved in acetic acid (100 mL) and added dropwise over 10 min. Bromine (25 mL, 480 mmol) is dissolved in acetic acid (100 mL) and added dropwise over 10 min. The reaction is allowed to stir and warm to RT overnight. Acetic acid is removed via concentration. The resulting residue is poured into water (1 L) and adjusted to pH=7 with 1 N sodium hydroxide solution. This is extracted with ethyl acetate. Extracts are combined, washed with brine, and concentrated to a brown sludge. Recrystallization from methanol affords 5-methoxy-thiazolo[5,4-b]pyridin-2-ylamine as a brown solid: 1H NMR (400 MHz, DMSO-D6) δ 3.8 (s, 3 H) 6.7 (d, J=8.8 Hz, 1 H) 7.4 (s, 2 H) 7.6 (d, J=8.6 Hz, 1 H); LC/MS 182.3 (M+1), 180.4 (M−1).
Name
Potassium thiocyanate
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Potassium thiocyanate Fluka 60519 (38.8 g, 400 mmol, 8.0 equiv.) and 5-amino-2-methoxypyridine Aldrich A6, 120-9 (6.2 g, 50 mmol, 1.0 equiv.) were added to 100 mL glacial acetic acid precooled to 5° C. (semi solid) with mechanical stirring. Bromine (23.9 g, 150 mmol, 3.0 equiv.) dissolved in 30 mL glacial acetic acid was added dropwise to the reaction mixture over 1.5 hr at 0° C. The thick slurry was stirred 2 hrs at 0° C. and overnight at RT. Then 30 mL water was added to the orange suspension, which was heated to 85° C. and filtered hot. The residue was treated again with acetic acid, heated and filtered like before. The combined filtrates were cooled and neutralized with NH4OH at pH 6. The red precipitate was filtered, dissolved in ethyl acetate and washed with NaHCO3 and brine, dried over Na2SO4, evaporated and crystallized from ethyl acetate-hexane using charcoal to give 5-methoxy-thiazolo[5,4-b]pyridin-2-ylamine m/e 182.0 (MH+).
Name
Potassium thiocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
60519
Quantity
38.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
A6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
120-9
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A solution of 6-methoxypyridin-3-amine (2.5 g, 20 mmol) in 5 mL of AcOH was slowly added to a solution of KSCN in 50 mL of AcOH with vigorously stirring at 0 C, followed by a solution of bromine in 3 mL of AcOH. The mixture was stirring at 0 C for 1 h and slowly warmed to rt and stirring was continued for 30 min at rt. Solid was collected via filtration and washed with AcOH (2×20 mL), and partitioned between EtOAc (100 mL) and NaHCO3 (sat. 80 mL). Organic phase was dried over MgSO4 and filtered and the filtrate was concentrated to afford 5-methoxythiazolo[5,4-b]pyridin-2-amine (WZ02129) as a tan solid (2.5 g, 69%). MS (ESI) m/z 182 (M+H+).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
KSCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

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